molecular formula C19H16FNO4 B11056190 N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

Cat. No.: B11056190
M. Wt: 341.3 g/mol
InChI Key: IBJBMEVUMDVOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzodioxin ring, and a cyclopropanecarboxamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction using diazo compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H16FNO4/c20-13-3-1-2-12(8-13)18(22)14-9-16-17(25-7-6-24-16)10-15(14)21-19(23)11-4-5-11/h1-3,8-11H,4-7H2,(H,21,23)

InChI Key

IBJBMEVUMDVOJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)F)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.